3-(methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves a series of cycloaddition reactions. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective. This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic vapor phase synthesis techniques, particularly for the pyridine component. This method utilizes acetaldehyde, formaldehyde, and ammonia as starting materials, with HZSM-5 as the catalyst due to its unique structural and acidity properties .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octane: Known for its high strain energy and difficulty in synthesis.
Oxabicyclo[3.2.1]octane: Utilized in the synthesis of complex organic molecules.
Uniqueness
3-(Methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic structure with a pyridine ring and a methylsulfanyl group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Biological Activity
3-(Methylsulfanyl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bicyclic structure with a pyridine ring, which is significant for its interaction with biological targets. The exploration of its biological activity includes its role in enzyme inhibition, potential therapeutic applications, and structural characteristics that influence its pharmacological properties.
The molecular formula of this compound is C13H16N2O with a molecular weight of 216.28 g/mol. The IUPAC name is 8-azabicyclo[3.2.1]octan-3-yl(pyridin-4-yl)methanone, and its canonical SMILES representation is C1CC2CC(CC1N2)C(=O)C3=CC=NC=C3
.
Property | Value |
---|---|
Molecular Formula | C13H16N2O |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 8-azabicyclo[3.2.1]octan-3-yl(pyridin-4-yl)methanone |
InChI | InChI=1S/C13H16N2O/c16-13(9-3-5-14-6-4-9)10-7-11-1-2-12(8-10)15-11/h3-6,10-12,15H,1-2,7-8H2 |
InChI Key | TWMVFAAOBSYNFT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in inflammatory pathways. The compound has shown promise as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties .
Inhibition Studies
In vitro studies indicate that derivatives of azabicyclo[3.2.1]octane exhibit potent inhibitory activity against NAAA, with some compounds reaching low nanomolar IC50 values (e.g., IC50 = 0.042 μM) . This suggests that modifications to the azabicyclo structure can enhance biological efficacy.
Case Studies and Research Findings
Recent research has focused on the structure–activity relationship (SAR) of azabicyclo compounds, emphasizing the importance of specific substituents on biological activity:
- SAR Analysis : A study identified several derivatives of azabicyclo[3.2.1]octane with varying degrees of NAAA inhibitory activity, demonstrating that specific modifications can significantly affect potency and selectivity .
- Selectivity Profile : Compounds have been evaluated for selectivity against other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). For instance, one derivative exhibited only 25% inhibition against FAAH at 30 μM, indicating a favorable selectivity profile for NAAA .
Potential Therapeutic Applications
Given its mechanism of action and inhibitory profile, this compound could be explored for therapeutic applications in managing inflammatory conditions and pain relief by enhancing endogenous levels of PEA.
Properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-18-13-8-11-2-3-12(9-13)16(11)14(17)10-4-6-15-7-5-10/h4-7,11-13H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQXNKGMHBEAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.